N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide is a complex organic compound with a molecular formula of C13H26N4O2. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide typically involves multiple steps. One common method starts with the reaction of piperazine with 2-chloro-N-methylacetamide to form an intermediate compound. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetic acid, while reduction could produce N-tert-butyl-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide .
Wissenschaftliche Forschungsanwendungen
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetic acid
- N-tert-butyl-2-{4-[2-(methylamino)ethyl]piperazin-1-yl}acetamide
- 4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert butyl ester
Uniqueness
N-Tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-YL}acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butyl and piperazine moieties contribute to its stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C13H26N4O2 |
---|---|
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H26N4O2/c1-13(2,3)15-11(18)10-16-5-7-17(8-6-16)12(19)9-14-4/h14H,5-10H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
ZAWGSOJGQMKRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.